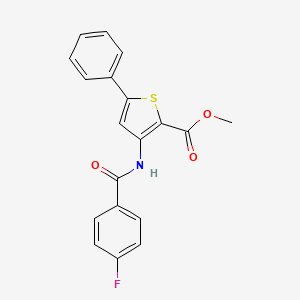

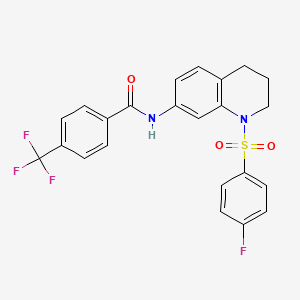

Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

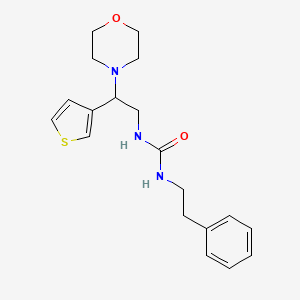

Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate, also known as MBFTC, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiophene derivatives and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Scientific Field

Medicinal Chemistry

Application Summary

This compound has been explored for its potential as a novel antibacterial agent. The research focused on synthesizing a series of tetrahydrobenzothiophene derivatives to combat bacterial infections, which pose a significant threat to human health.

Methods of Application

The compound was synthesized using medicinal chemistry techniques, and its characterization was performed using NMR and HR-MS techniques. The biological evaluation involved testing against Gram-negative and Gram-positive bacteria, with marketed antibiotics like ciprofloxacin and gentamicin as controls.

Results

The in vitro evaluation showed that most of the targeted compounds exhibited good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus. A promising lead compound was identified for future development .

Anticoagulant Drugs

Scientific Field

Pharmacology

Application Summary

The compound has been investigated for its role as a Factor Xa (FXa) inhibitor, which is crucial in the blood coagulation cascade. FXa inhibitors are important for treating thrombotic diseases.

Methods of Application

A series of novel anthranilamide-based FXa inhibitors were designed and synthesized. The study involved in vitro inhibition activities studies and anticoagulant activity studies to evaluate the efficacy of the compounds.

Results

Compounds displayed evident FXa inhibitory activity and excellent selectivity over thrombin. Some compounds also exhibited pronounced anticoagulant activities, making them potential candidates for new oral anticoagulants .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

“Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate” is used as a precursor or intermediate in organic synthesis, contributing to the development of various pharmaceutical compounds.

Methods of Application

The compound is synthesized and then utilized in further chemical reactions to produce desired pharmaceutical agents. The synthesis process involves careful control of reaction conditions to ensure purity and yield.

Results

The compound serves as a reliable building block in organic synthesis, leading to the creation of various derivatives with potential pharmaceutical applications .

Cancer Research

Scientific Field

Oncology

Application Summary

This compound has been studied for its potential use in cancer treatment, particularly in targeted drug delivery systems to improve the efficacy of chemotherapy drugs.

Methods of Application

The compound is used to modify existing chemotherapy agents to increase their selectivity and reduce side effects. It is also used in the synthesis of new molecules with potential anticancer properties.

Results

Preliminary studies have shown that derivatives of this compound can selectively target cancer cells, leading to reduced tumor growth in in vitro and in vivo models .

Material Science

Scientific Field

Material Chemistry

Application Summary

In material science, this compound is utilized in the development of organic semiconductors due to its stable thiophene ring structure, which is beneficial for electronic properties.

Methods of Application

The compound is incorporated into polymers or small molecules to create materials with desirable electronic characteristics for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Results

Materials developed using this compound have demonstrated improved charge transport properties, which is crucial for the performance of electronic devices .

Neurological Studies

Scientific Field

Neuropharmacology

Application Summary

Research has explored the use of this compound in the development of neuroprotective drugs, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Methods of Application

The compound is used to synthesize molecules that can cross the blood-brain barrier and provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

Results

Some synthesized molecules have shown promising results in preclinical studies, indicating potential for further development into therapeutic agents .

Propiedades

IUPAC Name |

methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMAAVFKHFHLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799302.png)

![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)

![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)